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Compound of Interest

Compound Name: 2-Nitroanthracene

Cat. No.: B1198904

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon of significant interest in
environmental and toxicological research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,
including data interpretation and the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule. For 2-Nitroanthracene, both *H and 3C NMR provide
critical data for structural elucidation.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Nitroanthracene is expected to show a complex pattern of signals
in the aromatic region, typically between 7.5 and 9.0 ppm. The presence of the electron-
withdrawing nitro group causes a downfield shift for the protons on the same ring, particularly
those in ortho and para positions.

Table 1: Predicted *H NMR Spectral Data for 2-Nitroanthracene

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1198904?utm_src=pdf-interest
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/product/b1198904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note: Experimentally obtained high-resolution *H NMR data for 2-Nitroanthracene, including
specific chemical shifts, multiplicities, and coupling constants, are not readily available in the
public domain. The table above serves as a template for such data.

13C NMR Spectroscopy

The 3C NMR spectrum of 2-Nitroanthracene will display signals for the 14 carbon atoms of
the anthracene core. The carbon atom attached to the nitro group is expected to be
significantly deshielded, appearing at a lower field. The chemical shifts of the other aromatic
carbons are also influenced by the nitro group's substitution pattern.

Table 2: Predicted 13C NMR Spectral Data for 2-Nitroanthracene

Chemical Shift (6, ppm) Assighment
Data not available C-2
Data not available Other aromatic carbons
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Note: Specific, experimentally verified 3C NMR chemical shifts for 2-Nitroanthracene are not
readily available in public spectral databases. The table is a placeholder for experimental data.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of 2-Nitroanthracene is dissolved in approximately
0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or deuterated
dimethyl sulfoxide (DMSO-ds). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are typically recorded on a spectrometer operating at
a frequency of 300 MHz or higher.

Data Acquisition:

e 1H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

e 13C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum
to a series of singlets. A larger number of scans is usually required due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Nitroanthracene is characterized by absorption bands corresponding to the
aromatic system and the nitro group.

Table 3: Characteristic IR Absorption Bands for 2-Nitroanthracene
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3100-3000 Medium-Weak Aromatic C-H stretching
~1620-1580 Medium-Weak Aromatic C=C stretching
~1530-1500 Strong Asymmetric NOz2 stretching
~1350-1330 Strong Symmetric NOz2 stretching
Aromatic C-H out-of-plane
~900-675 Strong

bending

Note: The values presented are typical for aromatic nitro compounds. Specific peak positions
may vary slightly.

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)

Sample Preparation:

o Approximately 1-2 mg of 2-Nitroanthracene is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

e The homogeneous mixture is then transferred to a pellet press.
e Apressure of several tons is applied to form a thin, transparent KBr pellet.

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample
pellet is then placed in the sample holder, and the spectrum is acquired over the range of 4000-
400 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems like 2-Nitroanthracene. The spectrum is
expected to show multiple absorption bands characteristic of the anthracene chromophore,
with shifts induced by the nitro substituent.

Table 4: Predicted UV-Vis Spectral Data for 2-Nitroanthracene in Ethanol

Amax (nm) Molar Absorptivity (€, L-mol~*-cm™?)
Data not available Data not available
Data not available Data not available
Data not available Data not available

Note: While anthracene has characteristic absorption bands, the specific Amax and molar
absorptivity values for 2-Nitroanthracene in ethanol are not readily available in the searched
literature.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

» A stock solution of 2-Nitroanthracene is prepared by accurately weighing a small amount of
the compound and dissolving it in a known volume of a suitable UV-grade solvent, such as
ethanol or acetonitrile.

» Serial dilutions are performed to obtain solutions of varying concentrations.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Data Acquisition:

e The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

e The absorbance of the sample solutions is measured over a wavelength range of
approximately 200-500 nm.
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e The wavelengths of maximum absorbance (Amax) are identified from the resulting spectrum.

Spectroscopic Data Interpretation and Molecular
Structure

The combined application of NMR, IR, and UV-Vis spectroscopy provides a detailed picture of
the molecular structure of 2-Nitroanthracene. The logical relationship between these
techniques and the information they provide is illustrated in the diagram below.

Caption: Relationship between spectroscopic techniques and the structural information derived
for 2-Nitroanthracene.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitroanthracene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198904#spectroscopic-data-for-2-nitroanthracene-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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